molecular formula C6H13N B1348786 2-Cyclopropylpropan-2-amine CAS No. 172947-13-6

2-Cyclopropylpropan-2-amine

Cat. No.: B1348786
CAS No.: 172947-13-6
M. Wt: 99.17 g/mol
InChI Key: OOXIEUXBOSSXJM-UHFFFAOYSA-N
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Description

2-Cyclopropylpropan-2-amine is an organic compound with the molecular formula C6H13N. It is a cyclopropyl derivative of propan-2-amine, characterized by the presence of a cyclopropyl group attached to the central carbon atom of the propan-2-amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropylpropan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with cyclopropyl-containing alkyl halides. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. For example, cyclopropylmethyl ketone can be converted to the corresponding amine via reductive amination, using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, potentially leading to unique biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 2-Cyclopropylpropan-2-amine hydrochloride
  • Cyclopropylmethylamine
  • Cyclopropylamine

Comparison: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other amines. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclopropylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXIEUXBOSSXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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